4-(Cyclohexylimino)pentan-2-one
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Overview
Description
4-(Cyclohexylimino)pentan-2-one is an organic compound with the molecular formula C11H19NO It is a derivative of pentan-2-one, where a cyclohexyl group is attached to the imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylimino)pentan-2-one typically involves the condensation reaction between cyclohexylamine and pentan-2-one. This reaction is usually carried out under azeotropic distillation conditions to remove water and drive the reaction to completion . The reaction can be catalyzed by acid catalysts such as hydrochloric acid to enhance the yield and selectivity .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can improve efficiency and yield. Additionally, the purification process may involve distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexylimino)pentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Cyclohexylimino)pentan-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Cyclohexylimino)pentan-2-one involves its interaction with molecular targets such as enzymes and receptors. The imino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins . The compound’s structure allows it to participate in various biochemical pathways, potentially affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simple ketone with a cyclohexyl group.
Pentan-2-one: The parent compound without the imino group.
Cyclohexylamine: The amine counterpart of the imino group.
Uniqueness
4-(Cyclohexylimino)pentan-2-one is unique due to the presence of both a cyclohexyl group and an imino group, which confer distinct chemical reactivity and potential applications. Its ability to form stable complexes with metal ions and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H19NO |
---|---|
Molecular Weight |
181.27 g/mol |
IUPAC Name |
4-cyclohexyliminopentan-2-one |
InChI |
InChI=1S/C11H19NO/c1-9(8-10(2)13)12-11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |
InChI Key |
RMVCLAGISYIPJU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1CCCCC1)CC(=O)C |
Origin of Product |
United States |
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